molecular formula C21H30N4O2 B2575708 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 1234978-14-3

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2575708
CAS No.: 1234978-14-3
M. Wt: 370.497
InChI Key: VCDOTKJNEZTSDY-UHFFFAOYSA-N
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Description

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the cyclohexene ring: This can be achieved through the hydrogenation of cyclohexene.

    Introduction of the ethyl group: The ethyl group can be introduced via an alkylation reaction using ethyl bromide.

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Attachment of the pyridine ring: The pyridine ring can be introduced through a nucleophilic substitution reaction.

    Formation of the ethanediamide linkage: The final step involves the formation of the ethanediamide linkage through a condensation reaction between the amine and carboxylic acid functional groups.

Industrial Production Methods

Industrial production of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide may involve the optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide can be compared with other similar compounds, such as:

    N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-methylethanediamide: Similar structure but with a methyl group instead of the pyridine ring.

    N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide: Contains a methoxyphenyl group instead of the piperidine and pyridine rings.

The uniqueness of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide lies in its combination of the cyclohexene, pyridine, and piperidine rings, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2/c26-20(23-13-9-17-6-2-1-3-7-17)21(27)24-16-18-10-14-25(15-11-18)19-8-4-5-12-22-19/h4-6,8,12,18H,1-3,7,9-11,13-16H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDOTKJNEZTSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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